3-(Pyridin-4-yl)acrylonitrile
Overview
Description
3-(Pyridin-4-yl)acrylonitrile is an organic compound with the molecular formula C8H6N2 It features a pyridine ring substituted at the 4-position with an acrylonitrile group
Scientific Research Applications
3-(Pyridin-4-yl)acrylonitrile has diverse applications in scientific research:
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential in drug discovery, particularly in the design of molecules with therapeutic properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)acrylonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-pyridinecarboxaldehyde and malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation remains a viable method for large-scale synthesis. The reaction conditions can be optimized for industrial applications by using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-4-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 3-(Pyridin-4-yl)ethylamine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)acrylonitrile largely depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications. The molecular targets and pathways involved are specific to the metal ions and the nature of the complexes formed .
Comparison with Similar Compounds
- 3-(Pyridin-2-yl)acrylonitrile
- 3-(Pyridin-3-yl)acrylonitrile
- 3-(4-Dimethylaminophenyl)-2-(pyridin-4-yl)acrylonitrile
Comparison: 3-(Pyridin-4-yl)acrylonitrile is unique due to the position of the acrylonitrile group on the pyridine ring, which influences its electronic properties and reactivity. Compared to its isomers, such as 3-(Pyridin-2-yl)acrylonitrile and 3-(Pyridin-3-yl)acrylonitrile, the 4-position substitution offers distinct advantages in terms of stability and interaction with other molecules .
Properties
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUZXVVBRCEDTF-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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